molecular formula C4H7IO2S B3060117 3-Iodotetrahydrothiophene 1,1-dioxide CAS No. 17236-22-5

3-Iodotetrahydrothiophene 1,1-dioxide

Cat. No.: B3060117
CAS No.: 17236-22-5
M. Wt: 246.07 g/mol
InChI Key: CGOFTYIAIKDBLL-UHFFFAOYSA-N
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Description

3-Iodotetrahydrothiophene 1,1-dioxide is a heterocyclic compound featuring a tetrahydrothiophene ring with an iodine atom at the 3-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodotetrahydrothiophene 1,1-dioxide typically involves the iodination of tetrahydrothiophene 1,1-dioxide. One common method includes the reaction of tetrahydrothiophene 1,1-dioxide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form tetrahydrothiophene derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted tetrahydrothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodotetrahydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Iodotetrahydrothiophene 1,1-dioxide depends on its application. In biological systems, it may interact with cellular targets through its sulfone group, which can form strong interactions with proteins or enzymes. The iodine atom can also participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

    Tetrahydrothiophene 1,1-dioxide: Lacks the iodine atom, making it less reactive in substitution reactions.

    3-Bromotetrahydrothiophene 1,1-dioxide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    3-Chlorotetrahydrothiophene 1,1-dioxide: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Uniqueness: 3-Iodotetrahydrothiophene 1,1-dioxide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming halogen bonds. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

3-iodothiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOFTYIAIKDBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938133
Record name 3-Iodo-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17236-22-5
Record name Thiophene, tetrahydro-3-iodo-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017236225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iodo-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodotetrahydrothiophene 1,1-dioxide
Reactant of Route 2
3-Iodotetrahydrothiophene 1,1-dioxide
Reactant of Route 3
3-Iodotetrahydrothiophene 1,1-dioxide
Reactant of Route 4
3-Iodotetrahydrothiophene 1,1-dioxide
Reactant of Route 5
3-Iodotetrahydrothiophene 1,1-dioxide
Reactant of Route 6
3-Iodotetrahydrothiophene 1,1-dioxide

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